Tnf-|A-IN-10 is a small molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases such as rheumatoid arthritis and Crohn's disease. This compound has been designed to stabilize a specific conformation of TNF-α, thereby inhibiting its signaling pathways and biological activity. The development of Tnf-|A-IN-10 represents a significant advancement in therapeutic strategies aimed at modulating TNF-α function, which has traditionally been targeted by larger biologics.
The compound was identified through a series of in silico screenings and subsequent biological evaluations that aimed to discover small molecules capable of inhibiting TNF-α. Research indicates that Tnf-|A-IN-10 can effectively compromise TNF signaling by stabilizing an asymmetrical form of the soluble TNF trimer, which is crucial for its activity .
Tnf-|A-IN-10 belongs to the class of small molecule inhibitors specifically designed to target cytokines, particularly those involved in inflammatory processes. Its mechanism involves disrupting the normal trimerization of TNF-α, which is essential for its interaction with receptors and subsequent signal transduction.
The synthesis of Tnf-|A-IN-10 involves several steps that include the design of molecular scaffolds based on known interactions at the TNF-α dimer interface. The synthesis typically employs techniques such as:
Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally follow standard organic synthesis methodologies .
The molecular structure of Tnf-|A-IN-10 has been elucidated using X-ray crystallography and NMR spectroscopy. Key features include:
Data obtained from structural analyses indicate that Tnf-|A-IN-10 forms specific interactions with critical residues within the TNF-α structure, which are essential for its inhibitory activity .
Tnf-|A-IN-10 primarily undergoes interactions with TNF-α rather than traditional chemical reactions. The key reaction involves binding at the dimer interface, where it prevents receptor engagement by stabilizing a conformation that is incompetent for signaling. This mechanism effectively halts downstream inflammatory signaling cascades initiated by TNF-α .
The mechanism of action for Tnf-|A-IN-10 involves:
Data from biological assays confirm that Tnf-|A-IN-10 effectively reduces inflammation markers in vitro and in vivo.
While detailed physical and chemical properties specific to Tnf-|A-IN-10 have not been extensively published, general characteristics can be inferred based on similar compounds:
Further characterization would require comprehensive studies including melting point determination, spectral analysis (NMR, IR), and solubility tests .
Tnf-|A-IN-10 has potential applications in:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0